2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
CAS No.: 954722-45-3
Cat. No.: VC7194961
Molecular Formula: C20H22N2O3
Molecular Weight: 338.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954722-45-3 |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.407 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-25-18-9-7-15(8-10-18)11-19(23)21-13-16-12-20(24)22(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
| Standard InChI Key | XJSFPGGAWXALRM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Introduction
2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a complex organic compound that combines a methoxyphenyl group with a pyrrolidine moiety. This compound is notable for its unique structural features, which may confer specific biological activities. The compound's molecular formula and weight are crucial for understanding its chemical properties and potential applications.
Synthesis
The synthesis of 2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide likely involves multi-step organic synthesis techniques. These methods typically require careful selection of starting materials and reaction conditions to achieve optimal yield and purity. Techniques such as chromatography are often employed for purification.
Biological Activities
While specific biological activities of 2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide are not detailed in the available literature, compounds with similar structural features often exhibit potential therapeutic effects. These may include analgesic, anti-inflammatory, or other pharmacological properties, depending on their interaction with biological targets.
Structural Similarities
Compounds with similar structural features to 2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide include:
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 1-(3-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin)urea | 954695-62-6 | Urea derivative with similar pyrrolidine structure |
| 1-(4-Methoxyphenyl)-3-(5-Oxo-pyrrolidin)urea | 954610-09-4 | Similar urea structure but different substituents |
| N-(4-Methoxyphenyl)-1-{5-Oxo-thiadiazolo[3,2-A]pyrimidin}piperidine | 2874089 | Contains thiadiazole instead of pyrrolidine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume